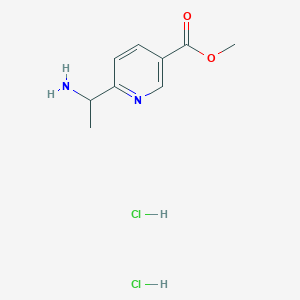![molecular formula C10H12Cl2N2O B6604154 1-[5-(pyridin-3-yl)furan-2-yl]methanamine dihydrochloride CAS No. 859239-17-1](/img/structure/B6604154.png)
1-[5-(pyridin-3-yl)furan-2-yl]methanamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[5-(Pyridin-3-yl)furan-2-yl]methanamine dihydrochloride (1-PFM-2HCl) is a small organic molecule composed of a nitrogen atom, two hydrogen atoms, a pyridine ring, a furan ring, and a methyl group. It is a highly versatile compound with a wide range of applications in the fields of chemistry, biochemistry, and biotechnology. In
Scientific Research Applications
1-[5-(pyridin-3-yl)furan-2-yl]methanamine dihydrochloride has been widely used in scientific research due to its high solubility in water, high stability, and low toxicity. It has been used in a variety of applications, including the synthesis of other compounds, the study of enzyme kinetics, the study of protein-protein interactions, and the study of cell signaling pathways.
Mechanism of Action
1-[5-(pyridin-3-yl)furan-2-yl]methanamine dihydrochloride has been shown to bind to a variety of proteins, including enzymes, receptors, and ion channels. Its binding to these proteins is thought to be mediated by hydrogen bonding, electrostatic interactions, and van der Waals forces.
Biochemical and Physiological Effects
1-[5-(pyridin-3-yl)furan-2-yl]methanamine dihydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as acetylcholinesterase and phospholipase A2. It has also been shown to modulate the activity of ion channels such as the voltage-gated calcium channels, and to modulate the activity of G-protein coupled receptors such as the muscarinic acetylcholine receptor.
Advantages and Limitations for Lab Experiments
1-[5-(pyridin-3-yl)furan-2-yl]methanamine dihydrochloride has a number of advantages for laboratory experiments. It is highly soluble in water, which makes it easy to work with in aqueous solutions. It is also highly stable, which makes it suitable for long-term storage. Additionally, it is non-toxic, which makes it safe to handle in the laboratory. The main limitation of 1-[5-(pyridin-3-yl)furan-2-yl]methanamine dihydrochloride is that it is not very selective in its binding to proteins, which can make it difficult to obtain specific results in laboratory experiments.
Future Directions
1-[5-(pyridin-3-yl)furan-2-yl]methanamine dihydrochloride has potential for a wide range of applications in the fields of chemistry, biochemistry, and biotechnology. Possible future directions include the development of new synthesis methods, the study of its binding to other proteins, the development of new applications in drug discovery and development, and the development of new methods for the study of cell signaling pathways. Additionally, further research is needed to better understand its biochemical and physiological effects and to explore the potential of 1-[5-(pyridin-3-yl)furan-2-yl]methanamine dihydrochloride as a therapeutic agent.
Synthesis Methods
1-[5-(pyridin-3-yl)furan-2-yl]methanamine dihydrochloride can be synthesized in a two-step process. The first step involves the reaction of 4-methoxy-2-methylpyridine with furan-2-carboxaldehyde in the presence of a base, such as pyridine, to form the intermediate product, 4-methoxy-2-methyl-5-(furan-2-yl)pyridine. This intermediate product is then reacted with hydrochloric acid to form 1-[5-(pyridin-3-yl)furan-2-yl]methanamine dihydrochloride.
properties
IUPAC Name |
(5-pyridin-3-ylfuran-2-yl)methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O.2ClH/c11-6-9-3-4-10(13-9)8-2-1-5-12-7-8;;/h1-5,7H,6,11H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXUZSVVQGPGXJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC=C(O2)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[5-(Pyridin-3-yl)furan-2-yl]methanamine dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

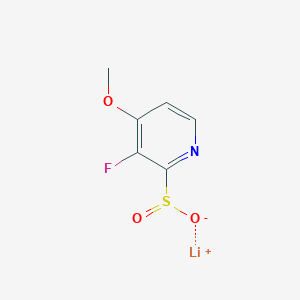
![2-formyl-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylic acid hydrochloride](/img/structure/B6604082.png)

![2-(2-fluoro-5-methylphenoxy)-1-[(2r,4s)-2-amino-5-azaspiro[3.5]nonan-5-yl]ethan-1-one hydrochloride](/img/structure/B6604097.png)
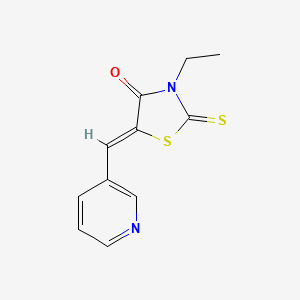
![ethyl 2,3-dimethylimidazo[2,1-b][1,3]thiazole-5-carboxylate](/img/structure/B6604108.png)
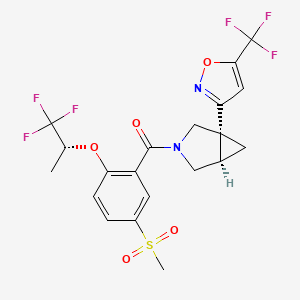
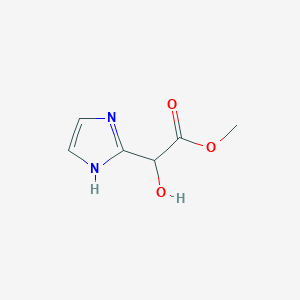
![3-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl]propanamide hydrochloride](/img/structure/B6604127.png)

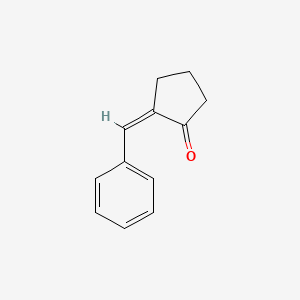
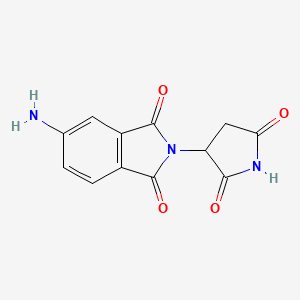
![tert-butyl 4-{2-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]-2-oxoethyl}piperidine-1-carboxylate](/img/structure/B6604153.png)
